N-(2,3-Dihydro-1-methoxy-1H-inden-2-yl)-N',N'-diethyl-N-phenylpropane-1,3-diamine fumarate
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Overview
Description
N-(2,3-Dihydro-1-methoxy-1H-inden-2-yl)-N’,N’-diethyl-N-phenylpropane-1,3-diamine fumarate is a complex organic compound with a unique structure It is characterized by the presence of an indene ring, a methoxy group, and a fumarate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dihydro-1-methoxy-1H-inden-2-yl)-N’,N’-diethyl-N-phenylpropane-1,3-diamine fumarate typically involves multiple steps. The starting materials include indene, methanol, diethylamine, and phenylpropane-1,3-diamine. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dihydro-1-methoxy-1H-inden-2-yl)-N’,N’-diethyl-N-phenylpropane-1,3-diamine fumarate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, solvents like dichloromethane or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2,3-Dihydro-1-methoxy-1H-inden-2-yl)-N’,N’-diethyl-N-phenylpropane-1,3-diamine fumarate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,3-Dihydro-1-methoxy-1H-inden-2-yl)-N’,N’-diethyl-N-phenylpropane-1,3-diamine fumarate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-Dihydro-1H-inden-2-yl)-N’,N’-diethyl-N-phenylpropane-1,3-diamine
- N-(2,3-Dihydro-1-methoxy-1H-inden-2-yl)-N’,N’-diethyl-N-phenylpropane-1,3-diamine hydrochloride
Uniqueness
N-(2,3-Dihydro-1-methoxy-1H-inden-2-yl)-N’,N’-diethyl-N-phenylpropane-1,3-diamine fumarate is unique due to the presence of the fumarate moiety, which may enhance its solubility and stability. This compound’s specific structure also allows for unique interactions with biological targets, potentially leading to distinct therapeutic effects.
Properties
CAS No. |
66533-10-6 |
---|---|
Molecular Formula |
C27H36N2O5 |
Molecular Weight |
468.6 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;N,N-diethyl-N'-(1-methoxy-2,3-dihydro-1H-inden-2-yl)-N'-phenylpropane-1,3-diamine |
InChI |
InChI=1S/C23H32N2O.C4H4O4/c1-4-24(5-2)16-11-17-25(20-13-7-6-8-14-20)22-18-19-12-9-10-15-21(19)23(22)26-3;5-3(6)1-2-4(7)8/h6-10,12-15,22-23H,4-5,11,16-18H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
KLPXFDKQTWVTEM-WLHGVMLRSA-N |
Isomeric SMILES |
CCN(CC)CCCN(C1CC2=CC=CC=C2C1OC)C3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CCN(CC)CCCN(C1CC2=CC=CC=C2C1OC)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
Related CAS |
66533-10-6 |
Origin of Product |
United States |
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